Ammonium 8-(phenylamino)naphthalene-1-sulfonate
Description
Ammonium 8-(phenylamino)naphthalene-1-sulfonate (CAS: 28836-03-5) is a fluorescent probe widely used in biochemical and biophysical studies to investigate protein-ligand interactions, hydrophobic surfaces, and conformational changes . Its molecular formula is C₁₆H₁₆N₂O₃S, with a molecular weight of 316.37 g/mol. The compound is synthesized via copper-catalyzed Ullmann coupling reactions and typically achieves a purity of ≥98% (HPLC) . It exists as a green crystalline powder and is hygroscopic, requiring storage under nitrogen at 2–8°C . Applications include its use as an intermediate in organic synthesis and as a hydrophobic dye in fluorescence assays .
Properties
CAS No. |
28836-03-5 |
|---|---|
Molecular Formula |
C16H16N2O3S |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
8-anilinonaphthalene-1-sulfonic acid;azane |
InChI |
InChI=1S/C16H13NO3S.H3N/c18-21(19,20)15-11-5-7-12-6-4-10-14(16(12)15)17-13-8-2-1-3-9-13;/h1-11,17H,(H,18,19,20);1H3 |
InChI Key |
IPBNQYLKHUNLQE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC2=CC=CC3=C2C(=CC=C3)S(=O)(=O)[O-].[NH4+] |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=CC3=C2C(=CC=C3)S(=O)(=O)O.N |
Other CAS No. |
28836-03-5 |
Pictograms |
Irritant |
Related CAS |
82-76-8 (Parent) |
Origin of Product |
United States |
Preparation Methods
Reaction Setup
- Starting Material : The process begins with 8-anilino-1-naphthalenesulfonic acid.
- Reagent : Ammonium hydroxide is used to introduce the ammonium ion.
- Solvent : A suitable solvent, such as water or ethanol, is used to dissolve the reactants.
Reaction Conditions
Purification
- After the reaction, impurities such as unreacted aniline or by-products are removed using techniques like filtration or chromatography (e.g., neutral alumina refining).
- The final product is crystallized from the reaction mixture and dried under vacuum.
Industrial Production
For large-scale production, similar principles are applied with optimizations for efficiency and cost-effectiveness:
Scaling Up
- Industrial-grade reagents are used to reduce costs.
- Large reactors are employed to handle bulk quantities of reactants.
Optimized Conditions
Quality Control
- The product undergoes rigorous quality checks to ensure high purity.
- Impurities like Schöllkopf acid and other by-products are removed using advanced purification techniques.
Alternative Preparation Techniques
Solvent Refinement
Use of Neutral Alumina
- Passing the solution through neutral alumina removes oil-soluble impurities and residual aniline effectively.
Data Table: Reaction Parameters for Synthesis
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Starting Material | 8-anilino-1-naphthalenesulfonic acid | Same |
| Reagent | Ammonium hydroxide | Industrial-grade ammonium hydroxide |
| Solvent | Water/Ethanol | Electronic-grade ethanol |
| Temperature Range | 40–60°C | Same |
| Stirring Speed | Not specified | 30–90 rpm |
| Reaction Time | ~4–6 hours | Same |
| Purification Method | Filtration/Chromatography | Neutral alumina refining |
Notes on Preparation
-
- Proper handling of ammonium hydroxide is necessary due to its corrosive nature.
- Adequate ventilation and personal protective equipment (PPE) should be used during synthesis.
-
- Waste products from the synthesis process should be treated according to environmental regulations.
Chemical Reactions Analysis
Types of Reactions: Ammonium 8-(phenylamino)naphthalene-1-sulfonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic and nucleophilic substitution reactions due to the presence of the sulfonic acid group and the aromatic ring.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its fluorescence properties.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as halogens and nitrating agents can be used under acidic conditions.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide can be used under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can introduce halogen atoms into the aromatic ring, while oxidation can lead to the formation of sulfone derivatives .
Scientific Research Applications
Ammonium 8-(phenylamino)naphthalene-1-sulfonate has a wide range of scientific research applications:
Biochemistry: Used as a fluorescent probe to study protein folding, conformational changes, and interactions.
Biophysics: Employed in the analysis of membrane dynamics and protein-ligand interactions.
Medicine: Utilized in diagnostic assays to detect protein misfolding and aggregation, which are associated with various diseases.
Industry: Applied in the development of fluorescent dyes and sensors for detecting specific biomolecules
Mechanism of Action
The mechanism by which ammonium 8-(phenylamino)naphthalene-1-sulfonate exerts its effects is primarily based on its fluorescence properties. When the compound binds to hydrophobic regions of proteins or other biomolecules, its fluorescence intensity increases. This change in fluorescence can be measured to study the binding interactions and conformational changes of the target molecules .
Molecular Targets and Pathways:
Protein Folding: The compound binds to hydrophobic regions of partially folded or unfolded proteins, allowing researchers to monitor folding processes.
Membrane Dynamics: It interacts with lipid bilayers, providing insights into membrane fluidity and organization.
Comparison with Similar Compounds
Solubility and Stability
- This compound exhibits moderate solubility in aqueous buffers (e.g., Tris-HCl, pH 7.4) but higher solubility in polar organic solvents like DMSO .
- Sodium salts (e.g., ANS-Na) generally show better aqueous solubility due to the sodium counterion, making them preferable for fluorescence assays in physiological conditions .
- Derivatives with electron-withdrawing groups (e.g., 3m , 4-nitro substitution) exhibit reduced fluorescence quantum yields due to intramolecular charge transfer .
Fluorescence Properties
- ANS-Na : λₑₓ = 370 nm, λₑₘ = 470 nm; fluorescence intensity increases 10–100-fold in hydrophobic environments (e.g., protein binding pockets) .
- BisANS : λₑₓ = 385 nm, λₑₘ = 490 nm; 2–5-fold higher affinity for hydrophobic sites compared to ANS due to bivalent binding .
- 3i (p-Tolyl) : Red-shifted emission (λₑₘ = 480 nm) and 20% higher quantum yield than ANS-Na in lipid bilayers .
Protein Binding Affinity
Chaperone Activity Studies
- ANS-Na is used to monitor α-crystallin’s chaperone-like activity, with fluorescence quenching correlating with hydrophobic site exposure during thermal denaturation .
- BisANS irreversibly inhibits α-crystallin’s chaperone function by crosslinking hydrophobic domains, unlike ANS .
Key Studies
ANS in Protein Folding :
- ANS-Na detected molten globule intermediates in lysozyme folding, showing a 50% fluorescence increase at 45°C compared to native states .
- BisANS stabilized β-amyloid fibrils, reducing aggregation kinetics by 70% .
Derivative-Specific Interactions :
- 3i (p-Tolyl) showed 30% higher fluorescence in lipid droplet assays compared to ANS-Na, making it superior for imaging intracellular lipids .
- 3m (4-Nitro) acted as a fluorescence quencher in polar solvents, useful for polarity mapping in micellar systems .
Commercial and Industrial Relevance
- This compound is produced at kilogram scale (≥99% purity) for academic and industrial use .
- Sodium salts (e.g., ANS-Na) are priced at €50–464 per 10–100 g, while specialized derivatives like BisANS cost >€1,000/g due to complex synthesis .
Biological Activity
Ammonium 8-(phenylamino)naphthalene-1-sulfonate, commonly known as 8-anilino-1-naphthalenesulfonic acid ammonium salt (ANS), is a compound with significant biological activity, particularly in the fields of biochemistry and molecular biology. This article explores its properties, mechanisms of action, and various applications in biological research.
- Molecular Formula : C₁₆H₁₆N₂O₃S
- Molecular Weight : 316.375 g/mol
- CAS Number : 28836-03-5
- Melting Point : 242-244 °C
- Boiling Point : 582.9 °C
ANS is primarily known for its role as a fluorescent probe . Its fluorescence properties change upon binding to hydrophobic regions of proteins, allowing researchers to study conformational changes induced by ligand binding. This characteristic makes ANS an invaluable tool in understanding protein dynamics and interactions.
Binding Characteristics
ANS binds to proteins in a hydrophobic manner, which can be quantitatively analyzed through fluorescence spectroscopy. The intensity of fluorescence is affected by the environment around the probe, providing insights into the protein's structure and dynamics.
1. Protein Conformational Studies
ANS is extensively used to investigate conformational changes in proteins. For instance, it can detect changes in the protein's surface hydrophobicity upon ligand binding, which is crucial for understanding enzyme activity and receptor-ligand interactions .
2. Antibacterial Activity
Research indicates that ANS exhibits antibacterial properties. It has been identified as a potent antibacterial agent, making it useful in various biomedical applications, including the development of antibacterial dyes .
3. Fluorescence Microscopy
Due to its hydrophobic nature and fluorescent properties, ANS is employed in fluorescence microscopy to visualize cellular structures and processes. This application is particularly important in studying cellular membranes and organelles .
Case Study 1: Protein-Ligand Interaction
In a study examining the interaction between ANS and thyroxine binding globulin (TBG), it was found that ANS effectively blocked the binding of triiodothyronine to TBG. This interaction was quantified using fluorescence assays, demonstrating ANS's utility in studying hormone-protein interactions .
Case Study 2: Antibacterial Properties
A recent investigation into the antibacterial effects of ANS revealed its efficacy against various bacterial strains. The study highlighted its potential as a therapeutic agent in treating bacterial infections while also serving as a dye for textile applications .
Toxicology and Safety
While ANS has beneficial biological properties, it is essential to consider its safety profile. The compound can cause skin irritation and sensitization upon contact, underscoring the need for proper handling and safety measures during laboratory use .
Q & A
Q. What are the established synthetic routes for Ammonium 8-(phenylamino)naphthalene-1-sulfonate, and what purification methods are recommended?
The synthesis typically involves sulfonation and amination reactions on naphthalene derivatives. Key steps include:
- Sulfonation : Introducing the sulfonate group at the 1-position of naphthalene under controlled acidic conditions.
- Amination : Coupling phenylamine to the 8-position via electrophilic substitution. Purification : Membrane-based separation technologies (e.g., ultrafiltration) or recrystallization from aqueous ethanol are recommended to isolate the ammonium salt . Chromatographic methods (e.g., ion-exchange) may resolve impurities from by-products like unreacted sulfonic acids .
Q. How can the structural integrity of this compound be confirmed using spectroscopic and crystallographic methods?
- Spectroscopy :
- UV-Vis : Characterize π→π* transitions in the aromatic system (λmax ~ 350–370 nm) .
- NMR : Confirm substitution patterns (e.g., ¹H NMR peaks for phenylamino protons at δ 6.8–7.2 ppm and sulfonate at δ 3.1–3.3 ppm) .
Advanced Research Questions
Q. What methodological considerations are critical when employing this compound as a fluorescent probe in protein-ligand interaction studies?
- Experimental Design :
- Concentration Optimization : Use titration experiments to avoid self-aggregation (critical micelle concentration ~0.1–1 mM) .
- Control Experiments : Include blank samples to account for solvent polarity effects on fluorescence intensity .
- Quenching Analysis : Monitor Stern-Volmer plots to distinguish static vs. dynamic quenching mechanisms .
Q. How can researchers address contradictions in fluorescence quenching data observed with this compound under varying pH conditions?
- Data Reconciliation :
- pH-Dependent Studies : Map fluorescence intensity vs. pH (pKa ~4–5 for sulfonate groups) to identify protonation states affecting quantum yield .
- Theoretical Framework : Apply Förster resonance energy transfer (FRET) models to distinguish between polarity effects and specific ion interactions .
- Replicate Experiments : Use factorial design to isolate variables (e.g., ionic strength, temperature) contributing to contradictory results .
Q. What theoretical frameworks guide the interpretation of solvent polarity effects on the photophysical properties of this compound?
- Solvatochromism : Correlate emission shifts with solvent polarity parameters (e.g., ET30 scale) to quantify microenvironment changes .
- Quantum Mechanical Models : Density functional theory (DFT) calculations can predict charge-transfer transitions and validate experimental Stokes shifts .
- Mechanistic Insights : Link spectral changes to Marcus electron transfer theory when studying redox-active systems .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
